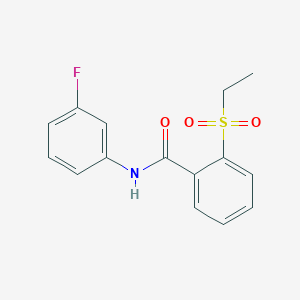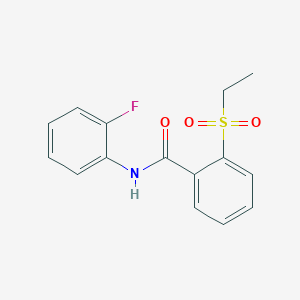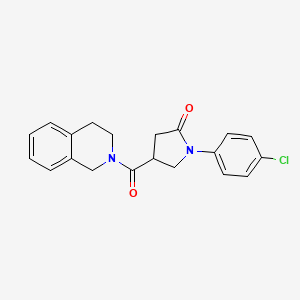![molecular formula C18H21ClN4O3S B11161249 1-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161249.png)
1-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazoles
Preparation Methods
The synthesis of 1-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenoxyacetic acid with thiosemicarbazide to form 5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with butylamine and 5-oxopyrrolidine-3-carboxylic acid under specific conditions to yield the final product .
Chemical Reactions Analysis
1-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Its anti-inflammatory and antimicrobial properties are being explored for potential therapeutic applications.
Industry: The compound is used in the development of corrosion inhibitors for aluminum alloys.
Mechanism of Action
The mechanism of action of 1-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, its anti-acetylcholinesterase activity is attributed to its ability to bind to the active site of the enzyme, thereby inhibiting its function. This inhibition leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
1-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: This compound shares a similar core structure but differs in its heterocyclic ring, leading to different biological activities.
4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Another related compound with a triazole ring instead of a thiadiazole ring, which affects its chemical reactivity and applications.
Properties
Molecular Formula |
C18H21ClN4O3S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
1-butyl-N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H21ClN4O3S/c1-2-3-8-23-10-12(9-16(23)24)17(25)20-18-22-21-15(27-18)11-26-14-6-4-13(19)5-7-14/h4-7,12H,2-3,8-11H2,1H3,(H,20,22,25) |
InChI Key |
OXJDGOBUJNDLMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl propanoate](/img/structure/B11161175.png)
![6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11161180.png)
![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B11161190.png)
![N~1~-(6-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11161191.png)
![6-chloro-7-[(4-ethenylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11161194.png)
![4-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B11161196.png)
![3-hydroxy-3-[2-oxo-2-(thiophen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11161199.png)
![methyl {7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161207.png)

![8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11161227.png)



![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide](/img/structure/B11161244.png)
